molecular formula C9H12ClNO2 B11820328 3-(2-Aminophenyl)propanoic acid;hydrochloride

3-(2-Aminophenyl)propanoic acid;hydrochloride

Cat. No.: B11820328
M. Wt: 201.65 g/mol
InChI Key: HMWLJMFCEKWTPT-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)propanoic acid;hydrochloride is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of propanoic acid, where the amino group is attached to the second carbon of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenyl)propanoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-nitrobenzaldehyde.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of Propanoic Acid Derivative: The resulting 2-aminobenzaldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base to form 3-(2-aminophenyl)propanoic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reduction and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)propanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(2-Aminophenyl)propanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenyl)propanoic acid
  • 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
  • 3-(3-Aminophenyl)propanoic acid

Uniqueness

3-(2-Aminophenyl)propanoic acid;hydrochloride is unique due to the position of the amino group on the phenyl ring, which influences its chemical reactivity and interaction with biological molecules. This positional difference can result in distinct physical and chemical properties compared to its isomers and analogs.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

3-(2-aminophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c10-8-4-2-1-3-7(8)5-6-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H

InChI Key

HMWLJMFCEKWTPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)N.Cl

Origin of Product

United States

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